molecular formula C8H5Br2NOS B14917000 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide

4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide

Cat. No.: B14917000
M. Wt: 323.01 g/mol
InChI Key: KFTJJUSUQMFFQZ-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide is a brominated thiophene derivative characterized by a carboxamide functional group substituted with a propargyl (prop-2-yn-1-yl) moiety. This compound is part of a broader class of brominated thiophene carboxamides, which are studied for their diverse applications in medicinal chemistry and materials science.

The propargyl group introduces electronic and steric effects that influence reactivity and biological activity. Bromine atoms at the 4,5-positions enhance electrophilic substitution resistance and may improve binding affinity in biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C8H5Br2NOS

Molecular Weight

323.01 g/mol

IUPAC Name

4,5-dibromo-N-prop-2-ynylthiophene-2-carboxamide

InChI

InChI=1S/C8H5Br2NOS/c1-2-3-11-8(12)6-4-5(9)7(10)13-6/h1,4H,3H2,(H,11,12)

InChI Key

KFTJJUSUQMFFQZ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC(=C(S1)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by the introduction of the propynyl group. One common method includes the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to obtain 4,5-dibromothiophene.

    Amidation: The 4,5-dibromothiophene is then reacted with prop-2-yn-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide.

Industrial Production Methods

Industrial production methods for 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Bromination of Thiophene

The thiophene core undergoes bromination at positions 4 and 5. Common reagents include N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions . This step generates the dibrominated intermediate, which is critical for subsequent reactivity.

Amide Bond Formation

The dibrominated thiophene-2-carboxylic acid is converted into an amide by reacting with propargylamine (HC≡CCH2NH2). Two methods are prevalent:

  • Using coupling agents : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or titanium tetrachloride (TiCl4) facilitate the reaction under basic conditions (e.g., pyridine) .

  • Direct condensation : Acid chlorides derived from the carboxylic acid (via thionyl chloride) react with propargylamine in polar aprotic solvents.

Method Reagents Yield Reference
DCC couplingThiophene-2-carboxylic acid, NBS, DCC, propargylamine80%
TiCl4-mediatedThiophene-2-carboxylic acid, TiCl4, propargylamine35–84%

Bromination

The bromination proceeds via a radical mechanism when using NBS. Initiation by light or peroxides generates bromine radicals, which abstract hydrogen from the thiophene ring, forming a thiophene radical. This radical reacts with Br2 to form the dibrominated product .

Amide Formation

The amide bond formation involves nucleophilic attack by propargylamine on the activated carboxylic acid (or acid chloride). Coupling agents like DCC or TiCl4 act as carbodiimides, forming an intermediate that reacts with the amine to release DCU (dicyclohexylurea) or byproducts, respectively .

Chemical Reactivity

The compound’s bromine substituents enable nucleophilic substitution (e.g., with amines or alcohols), while the propargyl amide group allows further functionalization via click chemistry or alkyne additions.

Structural and Analytical Data

Property Value
Molecular FormulaC₉H₇Br₂N₂OS
Molecular Weight318.92 g/mol
Exact Mass318.92
LogP3.2 (estimated)

This compound’s synthesis leverages well-established methods in heterocyclic chemistry, with applications spanning medicinal and material science fields. Further research could explore its reactivity under catalytic conditions or its interaction with biological targets.

Scientific Research Applications

4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Used in the development of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine atoms and the propynyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural differences and similarities between 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide and its analogues:

Compound Name Substituent (R) Molecular Formula Key Applications/Activities References
4,5-Dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide Prop-2-yn-1-yl C₈H₅Br₂NOS Under investigation (inferred)
Tibrofan (4,5-dibromo-N-(4-bromophenyl)thiophene-2-carboxamide) 4-Bromophenyl C₁₁H₆Br₃NOS Disinfectant
4,5-Dibromo-N-(2-methylquinolin-8-yl)thiophene-2-carboxamide 2-Methylquinolin-8-yl C₁₅H₁₀Br₂N₂OS Preclinical studies (neurodegeneration)
4,5-Dibromo-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide 3-(1H-Imidazol-1-yl)propyl C₁₁H₁₁Br₂N₃OS Commercial research chemical
4,5-Dibromo-N-(3-(imidazo[1,2-a]pyrimidin-3-yl)prop-2-yn-1-yl)thiophene-2-carboxamide Imidazo[1,2-a]pyrimidin-3-yl-propargyl C₁₄H₉Br₂N₄OS Aurora kinase inhibition

Key Observations :

  • The propargyl group in the target compound introduces alkyne functionality, enabling click chemistry applications or further derivatization.
  • Heterocyclic substituents (e.g., imidazole, quinoline) improve binding to biological targets, as seen in kinase inhibitors and neuroprotective agents .

Key Observations :

  • Lower yields (~48–62%) in propargyl- and heterocycle-substituted analogues suggest steric challenges during coupling reactions .
  • Tibrofan’s industrial-scale synthesis likely prioritizes cost efficiency over high yields .

Key Observations :

  • The propargyl-substituted compound in exhibits kinase inhibition, suggesting the alkyne group may enhance interactions with ATP-binding pockets .
  • Quinoline-substituted analogues show promise in neurodegenerative disease models, likely due to improved blood-brain barrier penetration .

Biological Activity

4,5-Dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiophene carboxamides. Its unique structure, characterized by a thiophene ring substituted with bromine atoms and an amide functional group, positions it as a compound of interest in medicinal chemistry. This article explores its biological activity, potential applications, and relevant research findings.

The presence of bromine enhances the compound's reactivity, allowing for various chemical transformations such as electrophilic aromatic substitution and nucleophilic acyl substitution. The alkyne moiety can also undergo cycloaddition reactions and cross-coupling reactions with transition metal catalysts like palladium or copper.

Antimicrobial Properties

Research indicates that compounds similar to 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide exhibit significant antibacterial activity. For instance, a study on pyrrole derivatives found that some compounds demonstrated potent inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data on 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide's antimicrobial activity is limited, its structural similarities suggest comparable effects.

DNA Gyrase Inhibition

The compound's potential as a DNA gyrase inhibitor has been highlighted in studies focusing on related structures. For example, derivatives containing the 4,5-dibromopyrrolamide moiety were shown to inhibit E. coli DNA gyrase with IC50 values between 0.891 and 10.4 μM . This suggests that 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide may also exhibit similar inhibitory effects due to its structural characteristics.

Structure-Activity Relationship (SAR)

The biological activity of thiophene carboxamides often correlates with their structural features. A comparative analysis of structurally related compounds reveals that halogenation patterns and functional groups significantly influence bioactivity:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamideContains a vinyl group instead of an alkynePotentially different reactivity profile
5-Iodo-N-(prop-2-yne)thiophene-2-carboxamideIodine substitution instead of bromineMay exhibit different biological activity
N-(butanoyl)-5-bromo-thiopheneDifferent acyl groupFocus on fatty acid derivatives

This table illustrates how variations in structure can lead to distinct biological activities, emphasizing the need for further investigation into the specific properties of 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide.

Case Studies and Research Findings

Recent studies have explored the broader implications of thiophene derivatives in drug discovery. A notable case involved the synthesis and evaluation of novel compounds that demonstrated significant antibacterial properties against resistant strains . These findings underscore the potential for developing new therapeutic agents based on the thiophene scaffold.

Another study highlighted the use of pyrrole derivatives as non-ATP competitive inhibitors of Aurora B kinase, demonstrating that modifications to related structures could yield compounds with diverse biological activities . This suggests that similar modifications to 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide could enhance its pharmacological profile.

Q & A

Q. What are the optimal synthetic routes for preparing 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide?

The synthesis typically involves bromination of a thiophene precursor followed by amide coupling. For bromination, 4,5-dibromothiophene derivatives can be synthesized using Br₂ in chloroform under an inert atmosphere (e.g., argon) with NaHCO₃ as a base, achieving yields up to 80% after column chromatography . Subsequent amide formation with propargylamine (prop-2-yn-1-amine) can be performed via activation of the carboxylic acid (e.g., using thionyl chloride to generate the acyl chloride) and reaction under reflux in acetonitrile or dichloromethane . Critical parameters include stoichiometric control of Br₂ to avoid over-bromination and purification via gradient elution chromatography.

Q. How should researchers characterize this compound to confirm its structural integrity?

Full characterization requires:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., dibromo groups at C4/C5 and propargylamide linkage). Key shifts include ~9.8–10.0 ppm (amide NH) and ~2.5 ppm (propargyl CH₂) .
  • Mass spectrometry : HRMS (ESI or EI) to verify molecular weight (e.g., [M+H]+^+ peak matching C₈H₆Br₂N₂OS).
  • FT-IR : Peaks at ~1670 cm1^{-1} (C=O stretch) and ~2100 cm1^{-1} (C≡C stretch) .
  • Elemental analysis : To validate purity (>95% by microanalysis).

Intermediate-Level Research Questions

Q. What challenges arise during the bromination of thiophene precursors, and how can they be mitigated?

Bromination selectivity at C4/C5 positions can be compromised by side reactions (e.g., ring-opening or over-bromination). Strategies include:

  • Temperature control : Reflux in chloroform (60–80°C) to favor dibromination .
  • Base selection : NaHCO₃ or K₂CO₃ to neutralize HBr byproducts, preventing acid-catalyzed degradation .
  • Stoichiometry : Use 2.0–2.2 equivalents of Br₂ per thiophene ring to avoid tri-/tetra-brominated byproducts.

Q. How does the propargyl group influence the compound’s reactivity in cross-coupling reactions?

The terminal alkyne (C≡CH) in the propargylamide moiety enables:

  • Sonogashira coupling : For C–C bond formation with aryl/vinyl halides, requiring Pd(PPh₃)₂Cl₂/CuI catalysts .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append functional groups (e.g., fluorophores or biotin tags).
  • Steric considerations : The bulky propargyl group may reduce reaction rates, necessitating excess reagents or extended reaction times.

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of bromination in thiophene derivatives?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electrophilic aromatic substitution (EAS) pathways. Key steps:

  • Charge analysis : Atomic charges (via Mulliken or NBO) identify electron-rich positions (C4/C5 in thiophene) as bromination sites.
  • Transition state modeling : Activation energies for bromination at competing positions (C3 vs. C4/C5) determine selectivity .
  • Solvent effects : Include solvation models (e.g., PCM) to account for chloroform’s polarity in stabilizing intermediates .

Q. What experimental and analytical approaches resolve contradictions in spectroscopic data?

Discrepancies between predicted and observed NMR/IR peaks often arise from:

  • Conformational flexibility : Variable dihedral angles between thiophene and propargylamide groups, altering coupling constants. Single-crystal XRD can clarify spatial arrangements .
  • Impurity interference : Use HPLC-MS to detect trace byproducts (e.g., mono-brominated residues) and refine purification protocols .
  • Dynamic effects : Variable-temperature NMR to assess rotational barriers (e.g., amide bond rotation) causing peak broadening .

Methodological Considerations for Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound?

  • Document reaction conditions : Specify exact equivalents, solvent grades, and inert atmosphere protocols (e.g., argon vs. nitrogen).
  • Validate intermediates : Report RfR_f values (TLC), melting points, and spectroscopic benchmarks for each synthetic step .
  • Archive raw data : Provide NMR FID files, chromatograms, and computational input files in supplementary materials.

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